1-(2-Bromophenyl)-1H-pyrazol-5-amine
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Overview
Description
“1-(2-Bromophenyl)-1H-pyrazol-5-amine” is a chemical compound. It contains a bromophenyl group, which is a benzene ring with a bromine atom and a phenyl group attached, and a pyrazol-5-amine group, which is a five-membered ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromophenyl)-1H-pyrazol-5-amine” were not found, bromophenols can be produced by electrophilic halogenation of phenol with bromine . Another method involves heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)-1H-pyrazol-5-amine” would consist of a benzene ring with a bromine atom and a phenyl group attached, and a pyrazol-5-amine group .
Chemical Reactions Analysis
Bromophenols can undergo various reactions. For instance, they can participate in electrophilic aromatic substitution reactions . They can also react with aliphatic primary amines in the presence of a palladium catalyst .
Scientific Research Applications
Dyestuff Intermediates
1-(2-Bromophenyl)-1H-pyrazol-5-amine serves as a crucial intermediate in the production of dyes. Its chemical properties make it valuable for synthesizing various dyestuffs used in textiles, plastics, and other materials .
Agrochemicals and Pesticides
The compound’s structural features make it relevant for developing agrochemicals and pesticides. Researchers explore its potential as an active ingredient or intermediate in crop protection products.
These applications highlight the versatility of 1-(2-Bromophenyl)-1H-pyrazol-5-amine and underscore its significance in various scientific endeavors. If you need further details or additional applications, feel free to ask
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXYTEXGKBYULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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